1,2-Dihydro-N,N-bis(2-methylpropyl)-2-methyl-1-oxo-4-isoquinolinecarboxamide
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Overview
Description
1,2-Dihydro-N,N-bis(2-methylpropyl)-2-methyl-1-oxo-4-isoquinolinecarboxamide is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro-N,N-bis(2-methylpropyl)-2-methyl-1-oxo-4-isoquinolinecarboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Isoquinoline Core: Starting from a suitable aromatic precursor, the isoquinoline core can be synthesized through Pomeranz-Fritsch or Bischler-Napieralski cyclization.
Functional Group Modification: Introduction of the carboxamide group and subsequent alkylation to introduce the N,N-bis(2-methylpropyl) moiety.
Final Modifications: Adjustments to the methyl and oxo groups to achieve the final structure.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydro-N,N-bis(2-methylpropyl)-2-methyl-1-oxo-4-isoquinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the oxo group to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of agrochemicals or other industrial products.
Mechanism of Action
The mechanism of action of 1,2-Dihydro-N,N-bis(2-methylpropyl)-2-methyl-1-oxo-4-isoquinolinecarboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
1,2-Dihydroisoquinoline: A simpler analog with similar core structure.
N,N-Diisopropyl-2-methyl-1-oxo-4-isoquinolinecarboxamide: A compound with similar functional groups but different alkyl substituents.
Uniqueness
1,2-Dihydro-N,N-bis(2-methylpropyl)-2-methyl-1-oxo-4-isoquinolinecarboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
CAS No. |
148581-47-9 |
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Molecular Formula |
C19H26N2O2 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
2-methyl-N,N-bis(2-methylpropyl)-1-oxoisoquinoline-4-carboxamide |
InChI |
InChI=1S/C19H26N2O2/c1-13(2)10-21(11-14(3)4)19(23)17-12-20(5)18(22)16-9-7-6-8-15(16)17/h6-9,12-14H,10-11H2,1-5H3 |
InChI Key |
AVMWGDNIUOPLBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)C1=CN(C(=O)C2=CC=CC=C21)C |
Origin of Product |
United States |
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